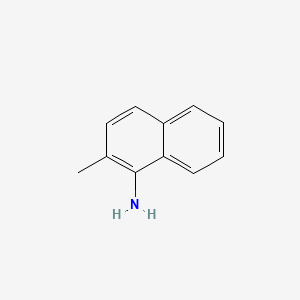

1-Amino-2-methylnaphthalene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methylnaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c1-8-6-7-9-4-2-3-5-10(9)11(8)12/h2-7H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMBLSGAXSMOKPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40176995 | |

| Record name | 2-Methyl-1-naphthylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2246-44-8 | |

| Record name | 2-Methyl-1-naphthalenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2246-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-1-naphthylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002246448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-1-naphthylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Amino-2-methylnaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-1-NAPHTHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UEU388PI4W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Amino-2-methylnaphthalene

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Date: October 26, 2023

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 1-Amino-2-methylnaphthalene (also known as 2-Methyl-1-naphthylamine). It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis, characterization, and application of this versatile chemical intermediate. This guide delves into the structural features, reactivity, and spectroscopic profile of this compound, offering practical insights and detailed experimental protocols. Furthermore, it explores its emerging significance as a key building block in the synthesis of targeted therapeutics, particularly KRAS G12C inhibitors, and provides a contextual understanding of its role in modern medicinal chemistry.

Introduction

This compound is a substituted naphthalene derivative that has garnered significant interest in synthetic organic chemistry and medicinal chemistry. Its unique structural scaffold, featuring a reactive primary amine and a methyl group on the naphthalene ring system, makes it a valuable precursor for the synthesis of a wide array of complex organic molecules. The interplay of the electron-donating amino and methyl groups significantly influences the reactivity of the aromatic system, enabling selective functionalization.

Recently, the importance of this compound has been underscored by its use in the development of covalent inhibitors targeting the KRAS G12C mutant protein, a critical oncogene implicated in various cancers. This guide aims to be an authoritative resource, providing both fundamental chemical knowledge and practical, field-proven methodologies related to this important compound.

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of a compound is paramount for its effective use in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 2246-44-8 | [1][2] |

| Molecular Formula | C₁₁H₁₁N | [1] |

| Molecular Weight | 157.21 g/mol | [1] |

| Appearance | White or Colorless to Brown powder to lump to clear liquid | [3] |

| Melting Point | 28-31 °C (lit.) | [4][5] |

| Boiling Point | 312.3 °C at 760 mmHg | [6] |

| Density | 1.106 g/cm³ | [6] |

| Refractive Index (n20/D) | 1.668 - 1.670 | [4][6] |

| Solubility | Soluble in methanol. | [7] |

Synthesis and Purification

The synthesis of this compound can be achieved through various routes, with the choice of method often depending on the desired scale and purity. A common and effective laboratory-scale synthesis involves the amination of a corresponding halo-naphthalene derivative.

Synthetic Workflow

A general and illustrative workflow for the synthesis of this compound is depicted below. This process typically starts from a readily available brominated naphthalene precursor.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis

This protocol is a representative example of a nickel-catalyzed amination reaction for the synthesis of this compound.[5]

Materials:

-

1-Bromo-2-methylnaphthalene (1.0 eq)

-

Sodium tert-butoxide (NaOtBu) (4.4 eq)

-

Ammonia (NH₃) (0.5 M solution in 1,4-dioxane, 3.0 eq)

-

((+/-)-binap)Ni[P(OPh)₃]₂-2PhCH₃ (5 mol%)

-

(+/-)-binap (5 mol%)

-

Anhydrous 1,4-dioxane

-

Diethyl ether (Et₂O)

-

1 M Sodium hydroxide (NaOH) solution

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Oven-dried reaction vial with a PTFE-sealed screw cap

-

Magnetic stir bar

Procedure:

-

In an oven-dried reaction vial equipped with a magnetic stir bar, add the nickel catalyst ((+/-)-binap)Ni[P(OPh)₃]₂-2PhCH₃ (5 mol%), (+/-)-binap (5 mol%), and 1-bromo-2-methylnaphthalene (1.0 eq).

-

Transfer the vial to an argon-filled glove box.

-

Sequentially add sodium tert-butoxide (4.4 eq) and the 0.5 M solution of ammonia in 1,4-dioxane (3.0 eq).

-

Seal the reaction vial tightly with the PTFE-sealed screw cap.

-

Remove the vial from the glove box and place it in a preheated oil bath at 120 °C.

-

Stir the reaction mixture vigorously for 18 hours.

-

After the reaction is complete, allow the vial to cool to room temperature.

-

Dilute the reaction mixture with diethyl ether (15 mL).

-

Wash the organic layer sequentially with 1 M NaOH solution (10 mL) and deionized water (10 mL).

-

Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

Detailed Experimental Protocol: Purification

Purification of the crude this compound is crucial to remove any unreacted starting materials, catalyst residues, and byproducts. Column chromatography is a highly effective method for achieving high purity.[5][8]

Materials:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Eluent: Hexane/Ethyl acetate (EtOAc) mixture (e.g., 90:10 v/v)

-

Chromatography column

-

Collection tubes or flasks

-

Thin-layer chromatography (TLC) plates and chamber

-

UV lamp

Procedure:

-

Slurry Preparation: Prepare a slurry of silica gel in hexane.

-

Column Packing: Pack the chromatography column with the silica gel slurry, ensuring an even and compact bed.

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully load the dried silica gel with the adsorbed product onto the top of the column.

-

Elution: Begin eluting the column with the hexane/EtOAc (90:10) mixture, collecting fractions in separate tubes.

-

Monitoring: Monitor the separation by thin-layer chromatography (TLC) using the same eluent system. Spot the collected fractions on a TLC plate and visualize under a UV lamp.

-

Fraction Pooling: Combine the fractions containing the pure product.

-

Solvent Removal: Evaporate the solvent from the pooled fractions under reduced pressure to yield the purified this compound as a dark orange oil.[5]

Alternative Purification: Recrystallization

For larger quantities or to obtain a crystalline solid, recrystallization can be employed.[5][9] The choice of solvent is critical and should be determined experimentally. A good solvent will dissolve the compound when hot but not when cold.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dictated by the interplay of the electron-donating amino (-NH₂) and methyl (-CH₃) groups on the naphthalene ring system.

Electrophilic Aromatic Substitution

Both the amino and methyl groups are activating, electron-donating groups that direct incoming electrophiles to the ortho and para positions relative to their own positions.[2][10] In the case of this compound, the powerful activating and ortho, para-directing effect of the amino group dominates. The methyl group provides a weaker activating effect.

The primary sites for electrophilic attack are the C4 and C5 positions. The C4 position is para to the amino group and meta to the methyl group. The C5 position is in the adjacent ring and is influenced by the overall increased electron density of the substituted ring. The steric hindrance from the methyl group at the C2 position may influence the regioselectivity of the substitution.

Caption: Predicted regioselectivity of electrophilic aromatic substitution on this compound.

Reactions of the Amino Group

The primary amino group of this compound undergoes typical reactions of aromatic amines.

-

Diazotization: The amino group can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid).[11][12] This diazonium salt is a versatile intermediate that can be subsequently replaced by a variety of nucleophiles in Sandmeyer-type reactions to introduce groups such as -Cl, -Br, -CN, and -OH.

-

Acylation: The amino group readily reacts with acylating agents such as acid chlorides or anhydrides to form the corresponding amides. This reaction is often used to protect the amino group during subsequent reactions or to introduce specific functionalities.

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies heavily on modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides valuable information about the number and environment of the hydrogen atoms in the molecule. Key expected signals include those for the aromatic protons, the amino protons (which may be broad), and the methyl protons.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. The spectrum of this compound will show distinct signals for the eleven carbon atoms.[13]

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Aromatic-H | ~7.0 - 8.0 (multiplet) | ~110 - 150 |

| NH₂ | variable, often broad | - |

| CH₃ | ~2.2 - 2.5 (singlet) | ~15 - 25 |

| Note: The exact chemical shifts can vary depending on the solvent and concentration. |

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the presence of key functional groups.[14][15]

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (amine) | Stretching | 3300 - 3500 (two bands for primary amine) |

| C-H (aromatic) | Stretching | > 3000 |

| C-H (aliphatic) | Stretching | < 3000 |

| C=C (aromatic) | Stretching | 1500 - 1600 |

| C-N | Stretching | 1250 - 1350 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[16][17] The molecular ion peak (M⁺) for this compound would be expected at m/z = 157. Common fragmentation patterns for aromatic amines may involve the loss of HCN or cleavage of the methyl group.

Application in Drug Development: KRAS G12C Inhibitors

A significant and recent application of this compound is in the synthesis of covalent inhibitors of the KRAS G12C mutant protein.[18] The KRAS protein is a small GTPase that acts as a molecular switch in cell signaling pathways controlling cell growth, proliferation, and survival.[19] Mutations in the KRAS gene are among the most common in human cancers. The G12C mutation, where glycine at position 12 is replaced by cysteine, is a key driver in a subset of non-small cell lung, colorectal, and pancreatic cancers.

The KRAS G12C Signaling Pathway and Inhibition

The KRAS protein cycles between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation impairs the ability of KRAS to hydrolyze GTP, leading to its accumulation in the active state and constitutive downstream signaling, driving tumorigenesis.

Covalent KRAS G12C inhibitors are designed to specifically target the mutant cysteine residue. These inhibitors typically contain an electrophilic "warhead" (often an acrylamide) that forms a covalent bond with the thiol group of the cysteine in the inactive, GDP-bound state of KRAS G12C. This covalent modification locks the protein in its inactive conformation, thereby blocking downstream signaling.[20]

References

- 1. Discovery of ASP6918, a KRAS G12C inhibitor: Synthesis and structure-activity relationships of 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one derivatives as covalent inhibitors with good potency and oral activity for the treatment of solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. savemyexams.com [savemyexams.com]

- 3. researchgate.net [researchgate.net]

- 4. willson.cm.utexas.edu [willson.cm.utexas.edu]

- 5. mt.com [mt.com]

- 6. Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. goldbio.com [goldbio.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Diazotisation [organic-chemistry.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. This compound HYDROCHLORIDE(111180-78-0) 13C NMR spectrum [chemicalbook.com]

- 14. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. youtube.com [youtube.com]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. Thieme E-Books & E-Journals [thieme-connect.de]

- 20. Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening - PMC [pmc.ncbi.nlm.nih.gov]

1-Amino-2-methylnaphthalene CAS number 2246-44-8

An In-depth Technical Guide to 1-Amino-2-methylnaphthalene (CAS 2246-44-8) for Advanced Research and Pharmaceutical Development

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound (CAS No. 2246-44-8), a critical aromatic amine intermediate. Also known by its synonym, 2-methyl-1-naphthylamine, this compound serves as a versatile building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors. Its unique substituted naphthalene scaffold is a key feature in various pharmacologically active agents. This document is intended for researchers, chemists, and drug development professionals, offering detailed insights into its chemical properties, synthesis, analytical characterization, applications, and safety protocols.

Core Chemical and Physical Properties

This compound is a solid at room temperature, though its appearance can range from a white or colorless powder to a brown lump or clear liquid, depending on purity and storage conditions. Its fundamental properties are crucial for designing synthetic routes and ensuring appropriate handling and storage.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 2246-44-8 | [1][2] |

| IUPAC Name | 2-methylnaphthalen-1-amine | [1] |

| Molecular Formula | C₁₁H₁₁N | [1][3] |

| Molecular Weight | 157.22 g/mol | [1][3] |

| Melting Point | 28-31 °C (lit.) | [4][5] |

| Appearance | White or Colorless to Brown powder/lump/liquid | |

| Synonyms | 2-Methyl-1-naphthylamine | [1][3] |

| InChI Key | JMBLSGAXSMOKPN-UHFFFAOYSA-N | [1] |

Synthesis and Purification: A Practical Approach

The synthesis of this compound is often achieved through modern cross-coupling methodologies, which offer high yields and selectivity. A common and effective route involves the amination of an aryl halide precursor, such as 1-bromo-2-methylnaphthalene. This approach leverages a nickel-catalyzed Buchwald-Hartwig-type amination.

The choice of a nickel catalyst, often in conjunction with a specialized ligand like BINAP, is crucial for facilitating the carbon-nitrogen bond formation. Sodium tert-butoxide (NaOtBu) acts as a strong, non-nucleophilic base, which is essential for deprotonating the ammonia source and enabling the catalytic cycle.

Detailed Experimental Protocol: Synthesis from 1-Bromo-2-methylnaphthalene

This protocol is based on a general method for aryl amination.[4][6]

Step 1: Reaction Setup

-

In an oven-dried vial equipped with a PTFE-sealed screw cap and a magnetic stir bar, add the nickel catalyst precursor, for example, ((+/-)-binap)Ni[P(OPh)₃]₂-2PhCH₃ (5 mol%), and the ligand, (+/-)-BINAP (5 mol%).

-

Add the aryl halide starting material, 1-bromo-2-methylnaphthalene (1.0 equivalent).

-

Transfer the vial to an argon-filled glove box to maintain an inert atmosphere, which is critical to prevent catalyst deactivation.

Step 2: Addition of Reagents

-

Inside the glove box, add sodium tert-butoxide (NaOtBu, 4.4 equivalents).

-

Add a solution of ammonia (NH₃) in a suitable solvent, such as a 0.5 M solution in 1,4-dioxane (3.0 equivalents), to the vial.

Step 3: Reaction Execution

-

Seal the reaction vial tightly and remove it from the glove box.

-

Place the vial in a preheated oil bath at 120 °C and stir for approximately 18 hours. The elevated temperature is necessary to overcome the activation energy of the C-N bond formation.

Step 4: Work-up and Extraction

-

After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.

-

Dilute the reaction mixture with diethyl ether (Et₂O).

-

Wash the organic layer sequentially with 1 M sodium hydroxide (NaOH) solution and water (H₂O) to remove unreacted base and other aqueous-soluble impurities.[6]

Step 5: Purification

-

Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

-

Adsorb the crude product onto silica gel.

-

Purify the product by flash column chromatography. An eluent system of Hexane/Ethyl Acetate (e.g., 90:10 v/v) is typically effective for separating the desired amine from nonpolar impurities and baseline material.[4][6] The final product is often obtained as a dark orange oil.[4][6]

Visualization of the Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of synthesized this compound. A combination of spectroscopic and chromatographic techniques is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to elucidate the molecular structure. The number of signals, their chemical shifts, and splitting patterns in the ¹H NMR spectrum confirm the arrangement of protons, while the ¹³C NMR spectrum confirms the carbon framework.[7][8]

-

Mass Spectrometry (MS) : Typically coupled with Gas Chromatography (GC-MS), this technique confirms the molecular weight of the compound (m/z 157) and provides a characteristic fragmentation pattern for structural confirmation.[7]

-

High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with a UV or fluorescence detector is a robust method for determining the purity of the final product.[9] This is critical for applications in drug development where high purity is a prerequisite.

-

Infrared (IR) Spectroscopy : IR spectroscopy can be used to identify the characteristic N-H stretching vibrations of the primary amine group and the C-H and C=C vibrations of the aromatic naphthalene ring.

Table 2: Key Spectroscopic Data

| Technique | Observation | Interpretation | Source(s) |

| GC-MS | Molecular Ion Peak at m/z = 157 | Confirms the molecular weight of C₁₁H₁₁N | [7] |

| Base Peak at m/z = 156 | Corresponds to the loss of one hydrogen atom | [7] | |

| ¹³C NMR | Multiple signals in the aromatic region | Characteristic of the naphthalene carbon skeleton | [7][8] |

Applications in Research and Drug Development

The naphthalene scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[10] this compound serves as a valuable precursor for introducing this moiety into larger, more complex molecules.

-

KRAS G12C Inhibitors : A significant application is in the preparation of (Piperazinyl)pyridopyrimidinone derivatives, which act as inhibitors of the KRAS G12C oncoprotein.[4][6] This is a major target in cancer therapy, making this compound highly relevant to modern drug discovery.

-

Specialized Ligand Synthesis : It is used to synthesize novel ligands for catalysis and sensor applications. Examples include the creation of atropisomeric phosphino-triazoles for developing gold(I) complexes and ferrocene-based imine ligands for use as electrochemical sensors for mercury.[5]

-

Advanced Materials : The compound is utilized in fabricating hybrid composite materials designed for environmental remediation, such as the removal of arsenic from contaminated water.[5]

-

Organic Synthesis Intermediate : Beyond specific targets, it is a versatile intermediate for functionalizing aromatic systems and is a key starting material in multi-step syntheses of various bioactive compounds.[11]

Conceptual Role in Drug Discovery

Caption: Role as a building block in a drug discovery pipeline.

Safety, Handling, and Storage

Proper handling of this compound is imperative due to its hazardous properties. Adherence to safety protocols minimizes risks to researchers.

Table 3: GHS Hazard Information

| Pictogram(s) | Signal Word | Hazard Statements |

ngcontent-ng-c1205671314="" class="ng-star-inserted"> | Warning | H302: Harmful if swallowed.[12] H319/H320: Causes serious eye irritation.[12][13] |

Precautions for Safe Handling

-

Engineering Controls : Handle in a well-ventilated place, preferably within a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[12][14]

-

Personal Protective Equipment (PPE) : Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[12][13]

-

Hygiene : Wash hands and any exposed skin thoroughly after handling.[12][15] Do not eat, drink, or smoke in the work area.[12][13]

Conditions for Safe Storage

-

Container : Store in a tightly closed container in a dry, cool, and well-ventilated area.[12][14]

-

Incompatibilities : Store away from incompatible materials and foodstuff containers.[12] For sensitive applications, storage under an inert gas may be recommended.[13]

First-Aid Measures

-

If Swallowed : Rinse mouth with water. Do not induce vomiting. Call a Poison Control Center or doctor immediately.[12]

-

If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and consult a doctor.[12]

-

On Skin : Take off contaminated clothing immediately. Wash off with soap and plenty of water.[12]

-

If Inhaled : Move the person into fresh air. If breathing is difficult, give oxygen.[12]

Disposal

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]

Conclusion

This compound (CAS 2246-44-8) is a chemical intermediate of significant value, particularly for the pharmaceutical industry. Its utility as a precursor for high-value molecules, including targeted cancer therapies, underscores its importance in modern organic synthesis. A thorough understanding of its properties, synthetic pathways, and analytical profile, combined with strict adherence to safety protocols, enables researchers and drug development professionals to effectively and safely leverage this versatile compound in their discovery and development pipelines.

References

- 1. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 2. parchem.com [parchem.com]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. This compound | 2246-44-8 [chemicalbook.com]

- 5. 2-甲基-1-萘胺 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound CAS#: 2246-44-8 [amp.chemicalbook.com]

- 7. 2-Methyl-1-naphthylamine | C11H11N | CID 16733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. benchchem.com [benchchem.com]

- 10. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 2246-44-8 Name: this compound [xixisys.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. This compound - Safety Data Sheet [chemicalbook.com]

- 15. fishersci.com [fishersci.com]

Synthesis of 1-Amino-2-methylnaphthalene: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to 1-Amino-2-methylnaphthalene, a crucial intermediate in the development of various pharmaceuticals and fine chemicals.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the primary synthetic methodologies, including the Bucherer reaction and the reduction of 2-methyl-1-nitronaphthalene. The guide delves into the mechanistic underpinnings of these reactions, provides detailed experimental protocols, and presents a comparative analysis of the available methods. Furthermore, it covers the synthesis of key starting materials, purification techniques, and characterization of the final product, all supported by authoritative references.

Introduction: The Significance of this compound

This compound, also known as 2-methyl-1-naphthylamine, is a vital aromatic amine whose structural motif is incorporated into a range of biologically active molecules. Its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The strategic placement of the amino and methyl groups on the naphthalene scaffold allows for a variety of chemical modifications, making it a versatile building block in the synthesis of complex molecular architectures. A thorough understanding of its synthesis is paramount for chemists engaged in the design and development of novel therapeutics.

Synthetic Strategies: A Comparative Overview

Two principal synthetic pathways dominate the preparation of this compound. The choice between these routes often depends on the availability of starting materials, desired scale, and laboratory capabilities.

-

Route A: The Bucherer Reaction - This classic named reaction provides a direct conversion of a naphthol to a naphthylamine.[2]

-

Route B: Reduction of a Nitro Precursor - This two-step approach involves the nitration of 2-methylnaphthalene followed by the reduction of the resulting 2-methyl-1-nitronaphthalene.

The following sections will provide a detailed exploration of each of these routes.

Route A: The Bucherer Reaction - A Classic Approach

The Bucherer reaction is a reversible nucleophilic substitution reaction that converts a naphthol to a naphthylamine in the presence of an aqueous sulfite or bisulfite and ammonia.[2][3] This reaction is particularly valuable in the synthesis of naphthalene derivatives and is a cornerstone of industrial dye intermediate manufacturing.[4]

Mechanistic Insights

The mechanism of the Bucherer reaction is a fascinating example of an addition-elimination pathway.[3] It proceeds through the following key steps:

-

Protonation and Bisulfite Addition: The reaction is initiated by the protonation of the naphthol ring, which activates it towards nucleophilic attack. A bisulfite ion then adds to the ring, leading to the formation of a tetralone sulfonic acid intermediate.[5][6]

-

Nucleophilic Attack by Ammonia: Ammonia, acting as the nitrogen source, attacks the carbonyl group of the intermediate.

-

Dehydration and Elimination: Subsequent dehydration and elimination of the bisulfite group lead to the formation of the final naphthylamine product.[5][6]

The reversibility of the reaction is a critical consideration; high concentrations of ammonia and bisulfite favor the formation of the amine.[2]

Diagram: Mechanism of the Bucherer Reaction

Caption: A simplified workflow of the Bucherer reaction mechanism.

Experimental Protocol: Bucherer Reaction of 2-Methyl-1-naphthol

This protocol is a generalized procedure and may require optimization based on laboratory conditions and desired scale.

Materials:

-

2-Methyl-1-naphthol

-

Sodium bisulfite (NaHSO₃)

-

Ammonia solution (aqueous, concentrated)

-

Water

-

Hydrochloric acid (for work-up)

-

Sodium hydroxide (for work-up)

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

-

In a high-pressure autoclave, charge 2-methyl-1-naphthol, sodium bisulfite, and concentrated aqueous ammonia solution.

-

Seal the autoclave and heat the mixture with stirring to approximately 150 °C for several hours.[3] The reaction progress should be monitored by a suitable technique like Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent any excess pressure.

-

Transfer the reaction mixture to a beaker and acidify with hydrochloric acid to a pH of ~1. This will precipitate the unreacted naphthol.

-

Filter the mixture to remove the solid naphthol.

-

Make the filtrate alkaline by adding a concentrated solution of sodium hydroxide. This will precipitate the this compound.

-

Collect the precipitated product by filtration and wash with cold water.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Route B: Reduction of 2-Methyl-1-nitronaphthalene

This two-step route offers an alternative to the Bucherer reaction and often provides high yields. It involves the initial nitration of readily available 2-methylnaphthalene, followed by the reduction of the nitro group to an amine.

Step 1: Synthesis of 2-Methyl-1-nitronaphthalene

The nitration of 2-methylnaphthalene is a standard electrophilic aromatic substitution reaction. The regioselectivity of this reaction is crucial, as the methyl group directs the incoming nitro group primarily to the C1 position.

The reaction proceeds via the formation of a nitronium ion (NO₂⁺) from a mixture of nitric acid and sulfuric acid. The electron-donating methyl group activates the naphthalene ring towards electrophilic attack and directs the substitution to the ortho and para positions. In the case of 2-methylnaphthalene, the C1 position is sterically accessible and electronically favored, leading to the formation of 2-methyl-1-nitronaphthalene as the major product.

Diagram: Synthesis of 2-Methyl-1-nitronaphthalene

Caption: The direct nitration of 2-methylnaphthalene.

This protocol is a generalized procedure and requires careful handling of strong acids.

Materials:

-

2-Methylnaphthalene

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Water

-

Ethanol (for recrystallization)

Procedure:

-

In a flask equipped with a stirrer and a dropping funnel, dissolve 2-methylnaphthalene in a suitable solvent like glacial acetic acid.

-

Cool the flask in an ice bath.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

-

Add the nitrating mixture dropwise to the cooled solution of 2-methylnaphthalene with vigorous stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring for a specified time at low temperature.

-

Pour the reaction mixture onto crushed ice to precipitate the crude 2-methyl-1-nitronaphthalene.

-

Filter the yellow solid, wash thoroughly with water until the washings are neutral, and dry.

-

The crude product can be purified by recrystallization from ethanol to yield yellow needles.[7]

Step 2: Reduction of 2-Methyl-1-nitronaphthalene

The reduction of the nitro group to an amine is a common and well-established transformation in organic synthesis. Catalytic hydrogenation is the most widely used method for this purpose on an industrial scale.

Catalytic hydrogenation involves the use of hydrogen gas in the presence of a metal catalyst to reduce the nitro group. This method is highly efficient, often proceeding with high yields and producing water as the only byproduct, making it an environmentally friendly choice.

Catalyst Selection:

-

Noble Metal Catalysts: Platinum and palladium on a carbon support (Pt/C, Pd/C) are highly effective but can be expensive.

-

Nickel Catalysts: Raney nickel and other supported nickel catalysts are cost-effective and widely used alternatives.[8][9]

-

Non-Noble Metal Catalysts: Recent research has focused on developing efficient and low-cost catalysts based on metals like cobalt and copper.[10]

This protocol requires specialized equipment for handling hydrogen gas under pressure and should only be performed by trained personnel in a well-ventilated area.

Materials:

-

2-Methyl-1-nitronaphthalene

-

Catalyst (e.g., Raney Nickel or 5% Pd/C)

-

Solvent (e.g., ethanol, ethyl acetate)

-

Hydrogen gas source

-

Parr hydrogenator or a similar high-pressure reactor

Procedure:

-

In the reaction vessel of a Parr hydrogenator, place a solution of 2-methyl-1-nitronaphthalene in a suitable solvent.

-

Carefully add the catalyst to the solution.

-

Seal the reactor and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).

-

Heat the mixture to the desired temperature (e.g., 50-80 °C) and agitate vigorously.

-

Monitor the reaction by observing the uptake of hydrogen. The reaction is complete when hydrogen uptake ceases.

-

Cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Purge the reactor with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.

-

The product can be further purified by recrystallization or distillation under reduced pressure.

Purification and Characterization

Purification by Crystallization

Crystallization is a powerful technique for purifying solid organic compounds.[11][12] The choice of solvent is critical for successful crystallization. A good solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, mixed solvent systems such as ethanol-water are often effective. The process involves dissolving the crude product in a minimum amount of hot solvent, followed by slow cooling to allow for the formation of pure crystals.

Characterization

The identity and purity of the synthesized this compound should be confirmed using various spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the molecular structure. The ¹H NMR spectrum will show characteristic signals for the aromatic protons, the methyl group protons, and the amine protons.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound will exhibit characteristic absorption bands for the N-H stretching of the primary amine and the C-H and C=C stretching of the aromatic ring.

-

Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its structure.

-

Melting Point: The melting point of a pure crystalline solid is a sharp, well-defined temperature range. A broad melting point range often indicates the presence of impurities.

Comparative Analysis of Synthetic Routes

| Feature | Bucherer Reaction (Route A) | Reduction of Nitro Compound (Route B) |

| Starting Material | 2-Methyl-1-naphthol | 2-Methylnaphthalene |

| Number of Steps | One | Two |

| Reagents | Ammonia, Sodium Bisulfite | Nitric Acid, Sulfuric Acid, H₂/Catalyst |

| Reaction Conditions | High Temperature, High Pressure | Nitration: Low Temp.; Reduction: Moderate Temp. & Pressure |

| Potential Yield | Moderate to High | High |

| Byproducts | Sulfite salts | Water (from reduction) |

| Safety Considerations | Use of autoclave, handling of ammonia | Handling of strong acids, use of H₂ gas under pressure |

Safety and Handling

Both synthetic routes involve the use of hazardous materials and require appropriate safety precautions.

-

Bucherer Reaction: Requires the use of a high-pressure autoclave. Concentrated ammonia is corrosive and has a pungent odor.

-

Nitration: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Reactions should be carried out in a fume hood with appropriate personal protective equipment (PPE).

-

Catalytic Hydrogenation: Hydrogen gas is highly flammable and forms explosive mixtures with air. The use of a specialized high-pressure reactor and proper grounding is essential to prevent sparks. Catalysts like Raney Nickel can be pyrophoric and must be handled with care.

Always consult the Safety Data Sheets (SDS) for all chemicals used and follow established laboratory safety protocols.

Conclusion

The synthesis of this compound can be effectively achieved through two primary routes: the Bucherer reaction of 2-methyl-1-naphthol and the reduction of 2-methyl-1-nitronaphthalene. The choice of method will depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the equipment available. The reduction of the nitro compound is often favored for its high yields and the use of greener catalytic hydrogenation methods. This guide has provided a detailed technical overview of these synthetic pathways, offering valuable insights for researchers and professionals in the field of chemical synthesis and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. Bucherer reaction - Wikipedia [en.wikipedia.org]

- 3. Bucherer Reaction (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Bucherer_reaction [chemeurope.com]

- 7. 2-Methyl-1-nitronaphthalene | C11H9NO2 | CID 13432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. US2105321A - Hydrogenation of alpha-nitronaphthalene - Google Patents [patents.google.com]

- 9. "Hydrogenation of 2-methylnaphthalene in a Trickle Bed Reactor Over Bif . . ." by Matthew J. Kline [digitalcommons.library.umaine.edu]

- 10. globethesis.com [globethesis.com]

- 11. journal.bcrec.id [journal.bcrec.id]

- 12. scispace.com [scispace.com]

An In-Depth Technical Guide to 1-Amino-2-methylnaphthalene: A Key Building Block in Modern Drug Discovery

This guide provides a comprehensive technical overview of 1-Amino-2-methylnaphthalene, a crucial chemical intermediate, with a particular focus on its molecular structure, synthesis, and its significant role in the development of targeted cancer therapies. This document is intended for researchers, scientists, and professionals in the field of drug development who are working with or exploring the applications of this versatile naphthalene derivative.

Introduction: The Significance of the Naphthalene Scaffold

Naphthalene, a simple bicyclic aromatic hydrocarbon, serves as a foundational scaffold in medicinal chemistry, lending its rigid and lipophilic properties to a wide array of therapeutic agents.[1][2] Its derivatives have been successfully incorporated into drugs for various conditions, including cancer, infectious diseases, and inflammatory disorders.[2][3] this compound, a key derivative, has recently gained prominence as an essential building block in the synthesis of covalent inhibitors targeting the KRAS G12C oncoprotein, a critical driver in several difficult-to-treat cancers.[4] This guide will delve into the core chemical and physical characteristics of this compound, providing a robust foundation for its application in synthetic and medicinal chemistry.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a naphthalene ring system substituted with an amino group at the C1 position and a methyl group at the C2 position. This specific substitution pattern gives rise to its unique chemical reactivity and utility as a synthetic intermediate.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₁N | [5] |

| Molecular Weight | 157.21 g/mol | [5] |

| CAS Number | 2246-44-8 | |

| Appearance | White or Colorless to Brown powder to lump to clear liquid | [6] |

| Melting Point | 28-31 °C (lit.) | |

| Boiling Point | 312.3 °C at 760 mmHg | [7] |

| Density | 1.106 g/cm³ | [7] |

| logP (predicted) | 2.9 - 3.31 | [5][7] |

| pKa (predicted) | 4.78 ± 0.10 | [7] |

The predicted logP value suggests a moderate lipophilicity, a crucial parameter in drug design influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[8][9] The predicted pKa of the amino group indicates it is a weak base, a factor that governs its ionization state at physiological pH and its ability to form salts, which can be critical for drug formulation.[9]

Spectroscopic Characterization

While publicly available, high-resolution, fully assigned experimental spectra are limited, typical spectroscopic data for this compound would be interpreted as follows:

-

¹H NMR: The spectrum would exhibit characteristic signals for the aromatic protons on the naphthalene ring, a singlet for the methyl group, and a broad singlet for the amine protons. The aromatic region would show a complex splitting pattern due to the coupling of adjacent protons.

-

¹³C NMR: The spectrum would display eleven distinct carbon signals, corresponding to the ten carbons of the naphthalene ring and the one methyl carbon. The chemical shifts of the aromatic carbons are influenced by the electron-donating amino group and the weakly donating methyl group. The availability of spectral data for the hydrochloride salt can also be a useful reference.[10]

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) at m/z 157, corresponding to the molecular weight of the compound.

Synthesis of this compound

Two primary synthetic routes are commonly employed for the preparation of this compound, each with its own advantages and considerations.

Catalytic Hydrogenation of 1-Nitro-2-methylnaphthalene

This is a classical and efficient method for the synthesis of aryl amines. The nitro group of the precursor, 1-nitro-2-methylnaphthalene, is reduced to an amino group using a catalyst, typically a noble metal such as platinum or palladium on a carbon support, under a hydrogen atmosphere.[11][12]

Reaction Scheme:

Figure 1: Catalytic Hydrogenation of 1-Nitro-2-methylnaphthalene.

Experimental Protocol: Catalytic Hydrogenation

-

Reactor Setup: To a high-pressure hydrogenation reactor, add 1-nitro-2-methylnaphthalene and a suitable solvent (e.g., ethanol, ethyl acetate).

-

Catalyst Addition: Carefully add a catalytic amount of palladium on carbon (typically 5-10 wt%) or a platinum-based catalyst.[12]

-

Hydrogenation: Seal the reactor and purge with nitrogen, followed by pressurizing with hydrogen gas to the desired pressure (e.g., 50-150 bar).[12]

-

Reaction Conditions: Heat the mixture to the target temperature (e.g., 160-200 °C) with vigorous stirring.[12] The reaction progress can be monitored by the cessation of hydrogen uptake.

-

Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

-

Purification: Filter the reaction mixture to remove the catalyst. The solvent is then removed under reduced pressure, and the crude product can be purified by distillation or recrystallization to yield this compound.

Causality Behind Experimental Choices: The choice of a noble metal catalyst is due to its high activity and selectivity for the reduction of nitro groups. The use of a high-pressure system is necessary to ensure a sufficient concentration of dissolved hydrogen for the reaction to proceed efficiently. The solvent is chosen for its ability to dissolve the starting material and for its inertness under the reaction conditions.

Buchwald-Hartwig Amination of 1-Bromo-2-methylnaphthalene

Reaction Scheme:

Figure 2: Buchwald-Hartwig Amination of 1-Bromo-2-methylnaphthalene.

Experimental Protocol: Buchwald-Hartwig Amination

-

Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine 1-bromo-2-methylnaphthalene, a palladium catalyst (e.g., Pd(OAc)₂), and a suitable phosphine ligand (e.g., BINAP, XPhos).[13][16]

-

Reagent Addition: Add a base (e.g., Cs₂CO₃, NaOtBu) and a source of ammonia (e.g., a solution of ammonia in dioxane or benzophenone imine followed by hydrolysis).[13]

-

Solvent: Add an anhydrous aprotic solvent such as toluene or dioxane.

-

Reaction Conditions: Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with stirring for several hours until the starting material is consumed (monitored by TLC or GC).[13]

-

Work-up: Cool the reaction mixture to room temperature and quench with water.

-

Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate. After removing the solvent under reduced pressure, the crude product is purified by column chromatography on silica gel.[4]

Causality Behind Experimental Choices: The palladium catalyst and the phosphine ligand form a catalytically active complex that facilitates the oxidative addition of the aryl bromide and the subsequent reductive elimination to form the C-N bond. The base is crucial for the deprotonation of the amine source, making it a more potent nucleophile. An inert atmosphere is essential to prevent the oxidation of the palladium catalyst and the phosphine ligand.

Chemical Reactivity

The reactivity of this compound is primarily governed by the interplay between the electron-donating amino group and the fused aromatic ring system.

-

Electrophilic Aromatic Substitution: The amino group is a strong activating group and directs electrophiles to the ortho and para positions. In the case of this compound, the C4 position is the most likely site for electrophilic attack due to steric hindrance at the C2 position and electronic activation.

-

Nucleophilicity of the Amino Group: The lone pair of electrons on the nitrogen atom makes the amino group nucleophilic. It can readily react with electrophiles such as acyl chlorides, alkyl halides, and isocyanates to form the corresponding amides, secondary/tertiary amines, and ureas, respectively. This reactivity is fundamental to its use as a building block in the synthesis of more complex molecules.[17]

-

Diazotization: The primary amino group can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This intermediate can then be subjected to a variety of Sandmeyer-type reactions to introduce a wide range of functional groups onto the naphthalene ring.

Application in Drug Discovery: A Key Scaffold for KRAS G12C Inhibitors

The most significant recent application of this compound is in the development of covalent inhibitors targeting the KRAS G12C mutant protein.[4] The KRAS gene is one of the most frequently mutated oncogenes in human cancers, and the G12C mutation is particularly prevalent in non-small cell lung cancer.[3]

KRAS G12C inhibitors work by covalently binding to the mutant cysteine residue at position 12 of the KRAS protein. This irreversible binding locks the protein in its inactive GDP-bound state, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival.[3]

The this compound moiety often serves as a key hydrophobic anchor that binds to a pocket on the surface of the KRAS protein. The amino group is typically functionalized to introduce a linker and a reactive electrophilic "warhead" (e.g., an acrylamide) that forms the covalent bond with the cysteine residue. The specific structure and substitution pattern of the naphthalene ring are crucial for optimizing the binding affinity and selectivity of the inhibitor. Structure-activity relationship (SAR) studies have shown that modifications to the naphthalene scaffold can significantly impact the potency and pharmacokinetic properties of these inhibitors.[3][18][19]

Figure 3: Role of this compound in KRAS G12C Inhibitors.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting. It is harmful if swallowed and may cause skin, eye, and respiratory irritation.

Table 2: GHS Hazard Information for this compound

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

| H411 | Toxic to aquatic life with long lasting effects |

Data sourced from Sigma-Aldrich Safety Data Sheet.

Recommended Handling Procedures:

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[20]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[20]

-

Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with plenty of water.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[20]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[20]

Causality Behind Safety Precautions: The recommended safety measures are in place to mitigate the risks associated with the inherent toxicity and irritant properties of the compound. Proper ventilation and PPE prevent exposure through inhalation, dermal contact, and accidental eye contact. Secure storage prevents degradation and reaction with other substances.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, with its importance underscored by its critical role in the development of life-saving cancer therapeutics. A thorough understanding of its molecular structure, physicochemical properties, synthesis, and reactivity is essential for its effective and safe utilization in research and drug development. As the quest for new and more effective targeted therapies continues, the demand for and applications of this key naphthalene derivative are poised to grow.

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of ASP6918, a KRAS G12C inhibitor: Synthesis and structure-activity relationships of 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one derivatives as covalent inhibitors with good potency and oral activity for the treatment of solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 2246-44-8 [amp.chemicalbook.com]

- 5. PubChemLite - this compound (C11H11N) [pubchemlite.lcsb.uni.lu]

- 6. mdpi.com [mdpi.com]

- 7. Page loading... [guidechem.com]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. drughunter.com [drughunter.com]

- 10. This compound HYDROCHLORIDE(111180-78-0) 13C NMR [m.chemicalbook.com]

- 11. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]

- 12. CA1241664A - Process for the preparation of 1-naphthylamine - Google Patents [patents.google.com]

- 13. organic-synthesis.com [organic-synthesis.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. m.youtube.com [m.youtube.com]

- 16. rsc.org [rsc.org]

- 17. application.wiley-vch.de [application.wiley-vch.de]

- 18. Structure-activity relationships of KRAS-G12D inhibitors for pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

An In-depth Technical Guide to the Physical Properties of 1-Amino-2-methylnaphthalene

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

1-Amino-2-methylnaphthalene, a key aromatic amine, serves as a vital building block in the synthesis of various dyes, pharmaceuticals, and other specialty organic compounds. A thorough understanding of its physical properties is paramount for its effective handling, characterization, and application in research and development. This technical guide provides a comprehensive overview of the critical physical characteristics of this compound, supported by established experimental protocols and theoretical insights. The document is structured to offer not just data, but a deeper understanding of the causality behind the observed properties and the methodologies for their accurate determination.

Introduction: The Significance of this compound

This compound, also known as 2-methyl-1-naphthylamine, belongs to the family of naphthalenamines. Its structure, featuring a naphthalene core with both an amino and a methyl substituent, imparts a unique combination of reactivity and physical behavior. The strategic placement of these functional groups influences its intermolecular interactions, which in turn dictate its macroscopic physical properties. In the realm of medicinal chemistry, derivatives of this compound have been explored for their potential biological activities. A precise knowledge of its physical properties is the foundational step for any synthetic manipulation, formulation development, or toxicological assessment.

Core Physical Properties: A Quantitative Overview

The physical properties of this compound are summarized in the table below. These values represent a consensus from various reputable chemical data sources and provide a baseline for laboratory work.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₁N | [1] |

| Molecular Weight | 157.21 g/mol | [1][2] |

| Appearance | White or Colorless to Brown powder, lump, or clear liquid | [3] |

| Melting Point | 28-31 °C (lit.) | [4] |

| Boiling Point | 312.3 °C at 760 mmHg | |

| Density | 1.106 g/cm³ | |

| Refractive Index (n20/D) | 1.668 - 1.670 | |

| Solubility | Soluble in methanol. | [3] |

| CAS Number | 2246-44-8 | [1][5] |

Experimental Determination of Physical Properties: Methodologies and Rationale

The accurate determination of physical properties is a cornerstone of chemical characterization. The following sections detail the standard experimental protocols for measuring the key physical parameters of this compound, emphasizing the principles behind each technique.

Melting Point Determination

The melting point is a critical indicator of purity. For a pure crystalline solid, the melting range is typically narrow.

Experimental Protocol: Capillary Method

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.[6][7]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a melting point apparatus (e.g., a Thiele tube with heating oil or an automated digital instrument).[6]

-

Heating: The apparatus is heated gently and uniformly. The heating rate should be slow, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[6]

-

Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid mass turns into a clear liquid (T2) are recorded.[7] The melting range is reported as T1-T2.

Causality: The transition from a crystalline solid to a liquid involves overcoming the intermolecular forces holding the molecules in a fixed lattice. For this compound, these forces include van der Waals interactions between the naphthalene rings and hydrogen bonding involving the amino group. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point range.[6]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Experimental Protocol: Capillary Method (Siwoloboff's Method)

-

Sample Preparation: A small amount (a few milliliters) of liquid this compound is placed in a small test tube (fusion tube).[8][9]

-

Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.[8][10]

-

Heating: The test tube assembly is attached to a thermometer and heated in a suitable bath.[10][11]

-

Observation: As the liquid heats, a continuous stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[10][12]

Causality: The boiling point is a measure of the strength of intermolecular forces in the liquid state. The relatively high boiling point of this compound is attributed to the significant van der Waals forces of the large naphthalene ring system and the hydrogen bonding capacity of the primary amine group.

Density Determination

Density is an intrinsic property defined as mass per unit volume.

Experimental Protocol: Pycnometer Method

-

Pycnometer Calibration: A clean, dry pycnometer (a glass flask with a precise volume) is weighed empty (m1). It is then filled with a reference liquid of known density (e.g., distilled water) at a specific temperature and weighed again (m2).

-

Sample Measurement: The pycnometer is emptied, dried, and a sample of this compound is introduced. The pycnometer with the sample is weighed (m3).

-

Final Weighing: The reference liquid is added to fill the pycnometer containing the sample, and it is weighed again (m4).

-

Calculation: The density of the sample is calculated using the formula: Density = (m3 - m1) * Density_of_reference_liquid / ((m2 - m1) - (m4 - m3))

Causality: The density of a substance is dependent on the mass of its constituent atoms and how closely they are packed. The presence of the dense naphthalene core contributes to the relatively high density of this compound. For solids, methods like gas pycnometry can also be employed to determine the volume by gas displacement, which is particularly useful for powdered samples.[13]

Solubility Assessment

Solubility provides insights into the polarity of a molecule.

Experimental Protocol: Qualitative Solubility Test

-

Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, methanol, ethanol, diethyl ether, hexane).

-

Procedure: A small, measured amount of this compound (e.g., 25 mg) is placed in a test tube.[14] A small volume of the chosen solvent (e.g., 0.75 mL) is added incrementally with vigorous shaking after each addition.[14][15]

-

Observation: The compound is classified as soluble if it completely dissolves. Observations on partial solubility are also noted.[16]

Causality: The solubility of this compound is governed by the "like dissolves like" principle. The large, nonpolar naphthalene moiety makes it generally insoluble in polar solvents like water. However, the presence of the polar amino group allows for some solubility in polar protic solvents like methanol through hydrogen bonding.[3] Its nonpolar character suggests good solubility in nonpolar organic solvents.

Spectroscopic Characterization

Spectroscopic data provides a fingerprint of the molecular structure.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and methyl groups (around 2850-3100 cm⁻¹), and C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will display distinct signals for the aromatic protons on the naphthalene ring, the protons of the amino group, and the protons of the methyl group. The chemical shifts and coupling patterns provide detailed information about the electronic environment of each proton.

-

¹³C NMR: The carbon NMR spectrum will show unique signals for each carbon atom in the molecule, allowing for the confirmation of the carbon skeleton.[17][18]

-

-

UV-Visible (UV-Vis) Spectroscopy: Aromatic compounds like this compound exhibit characteristic UV-Vis absorption bands due to π-π* electronic transitions within the naphthalene ring system. The position and intensity of these bands can be influenced by the amino and methyl substituents.

Safety and Handling

This compound is harmful if swallowed and causes eye irritation.[19][20] It is essential to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[19] Store the compound in a tightly closed container in a cool, dry place, away from light and incompatible materials.[19] For detailed safety information, always refer to the latest Safety Data Sheet (SDS).[19][21]

Conclusion

The physical properties of this compound are a direct reflection of its molecular structure. A comprehensive understanding and accurate determination of these properties are fundamental for its successful application in scientific research and industrial processes. This guide provides the essential data and experimental context to empower researchers in their work with this important chemical intermediate.

References

- 1. scbt.com [scbt.com]

- 2. 2-Methyl-1-naphthylamine | C11H11N | CID 16733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 2246-44-8 | TCI AMERICA [tcichemicals.com]

- 4. This compound | 2246-44-8 [chemicalbook.com]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. byjus.com [byjus.com]

- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 9. byjus.com [byjus.com]

- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 11. cdn.juniata.edu [cdn.juniata.edu]

- 12. Video: Boiling Points - Concept [jove.com]

- 13. usp.org [usp.org]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. scribd.com [scribd.com]

- 16. researchgate.net [researchgate.net]

- 17. This compound HYDROCHLORIDE(111180-78-0) 13C NMR spectrum [chemicalbook.com]

- 18. spectrabase.com [spectrabase.com]

- 19. tcichemicals.com [tcichemicals.com]

- 20. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 2246-44-8 Name: this compound [xixisys.com]

- 21. This compound - Safety Data Sheet [chemicalbook.com]

Navigating the Solubility Landscape of 1-Amino-2-methylnaphthalene: A Technical Guide for Researchers

An In-depth Exploration of Physicochemical Properties and Experimental Determination for Drug Development Professionals

Introduction: The Significance of 1-Amino-2-methylnaphthalene in Scientific Research

This compound, a substituted naphthalene derivative, serves as a crucial building block in the synthesis of various organic molecules, including pharmacologically active compounds. Its utility in drug discovery and development necessitates a thorough understanding of its physicochemical properties, paramount among which is solubility. The solubility of a compound governs its absorption, distribution, metabolism, and excretion (ADME) profile, directly impacting its bioavailability and therapeutic efficacy. This guide provides a comprehensive overview of the solubility characteristics of this compound, synthesizes its key physicochemical parameters, and presents a robust experimental framework for its precise determination.

Theoretical Underpinnings of Solubility: A Molecular Perspective

The solubility of an organic molecule like this compound is dictated by a delicate interplay of its intrinsic properties and the nature of the solvent. The presence of a primary amino group introduces a polar, basic center capable of hydrogen bonding, while the bulky, nonpolar methylnaphthalene core imparts significant lipophilicity.

Key Physicochemical Properties Influencing Solubility:

| Property | Value | Implication for Solubility |

| Predicted pKa | 4.78 ± 0.10 | As a weak base, its aqueous solubility is expected to increase in acidic conditions due to the formation of the more soluble protonated form. |

| Predicted logP | 3.31160 | The positive logP value indicates a preference for lipophilic environments over aqueous media, suggesting low water solubility and higher solubility in organic solvents. |

| Molecular Weight | 157.22 g/mol | The relatively low molecular weight might suggest some degree of water solubility, but this is counteracted by the large hydrophobic naphthalene ring. |

| Physical State | Solid at 20°C | As a solid, the energy required to overcome the crystal lattice forces will also influence its solubility. |

Solubility Profile of this compound

Direct, experimentally determined quantitative solubility data for this compound is not extensively available in the public domain. However, based on its physicochemical properties and qualitative reports, a comprehensive solubility profile can be inferred.

Qualitative and Inferred Solubility:

| Solvent | Solubility | Rationale |

| Water | Low | The dominant hydrophobic nature of the methylnaphthalene ring system, as indicated by the high logP value, limits its interaction with polar water molecules. |

| Methanol | Soluble | Methanol's ability to act as both a hydrogen bond donor and acceptor, along with its moderate polarity, allows it to effectively solvate the molecule. |

| Ethanol | Expected to be Soluble | Similar to methanol, ethanol is a polar protic solvent capable of favorable interactions with the amino group. |

| Dichloromethane | Expected to be Soluble | As a polar aprotic solvent, it can interact with the polar amino group without the steric hindrance of hydrogen bonding, and its organic nature is compatible with the naphthalene moiety. |

| Benzene | Expected to be Soluble | The nonpolar aromatic nature of benzene allows for favorable π-π stacking interactions with the naphthalene ring system. |

| Hexane | Low to Moderate | As a nonpolar solvent, it will primarily interact with the hydrophobic methylnaphthalene portion, but may have limited ability to solvate the polar amino group. |

To provide further context, the solubility of structurally similar compounds can offer valuable insights:

Quantitative Solubility Data for Analogous Compounds:

| Compound | Solvent | Solubility | Temperature (°C) | Reference |

| 2-Naphthylamine | Hot Water | Soluble[1] | Not Specified | --INVALID-LINK--, --INVALID-LINK-- |

| 2-Naphthylamine | Ethanol | Soluble | Not Specified | --INVALID-LINK-- |

| 2-Naphthylamine | Ether | Soluble | Not Specified | --INVALID-LINK-- |

| 2-Naphthylamine | Benzene | Soluble | Not Specified | --INVALID-LINK-- |

| N-phenyl-2-naphthylamine | Ethanol | 50 g/L | Not Specified | --INVALID-LINK-- |

| N-phenyl-2-naphthylamine | Benzene | 27 g/L | Not Specified | --INVALID-LINK-- |

| N-phenyl-2-naphthylamine | Acetone | 640 g/L | Not Specified | --INVALID-LINK-- |

Experimental Determination of Solubility: A Self-Validating Protocol

The following detailed protocol outlines the widely accepted shake-flask method for determining the thermodynamic solubility of this compound. This method is designed to be a self-validating system, ensuring the accuracy and reliability of the generated data.

Protocol: Shake-Flask Method for Solubility Determination

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed, screw-cap vial. The excess solid is crucial to ensure that equilibrium is reached.

-

Place the vial in a constant temperature shaker bath (e.g., 25°C ± 0.5°C) and agitate for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. A preliminary time-course experiment can be conducted to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed in the temperature bath for at least 24 hours to allow the undissolved solid to settle.

-

Alternatively, for faster separation, centrifuge the suspension at a high speed (e.g., 14,000 rpm for 15 minutes). This step is critical to ensure that no solid particles are carried over into the subsequent analysis.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a pre-warmed pipette to prevent precipitation due to temperature changes.

-

Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles.

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.

-

-

Quantification by High-Performance Liquid Chromatography (HPLC):

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector is suitable.

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer at a pH where the analyte is stable and has good peak shape). The exact ratio should be optimized for good separation and peak symmetry.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: Determined by measuring the UV-Vis spectrum of this compound to identify the wavelength of maximum absorbance (λmax).

-

-